

The Therapeutic Potential of Panduratin A and Its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Panduratin

Cat. No.: B12320070

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For Researchers, Scientists, and Drug Development Professionals

Panduratin A, a chalcone derivative isolated from the rhizomes of *Boesenbergia rotunda* (fingerroot), has emerged as a promising natural compound with a wide spectrum of therapeutic activities. This technical guide provides an in-depth overview of the therapeutic potential of **Panduratin A** and its derivatives, focusing on their anti-cancer, anti-inflammatory, anti-viral, and metabolic properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-Cancer Activity

Panduratin A and its derivatives have demonstrated significant anti-cancer effects across a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of **Panduratin A** and its derivatives have been quantified using various assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The following table summarizes the reported IC₅₀ values against several human cancer cell lines.

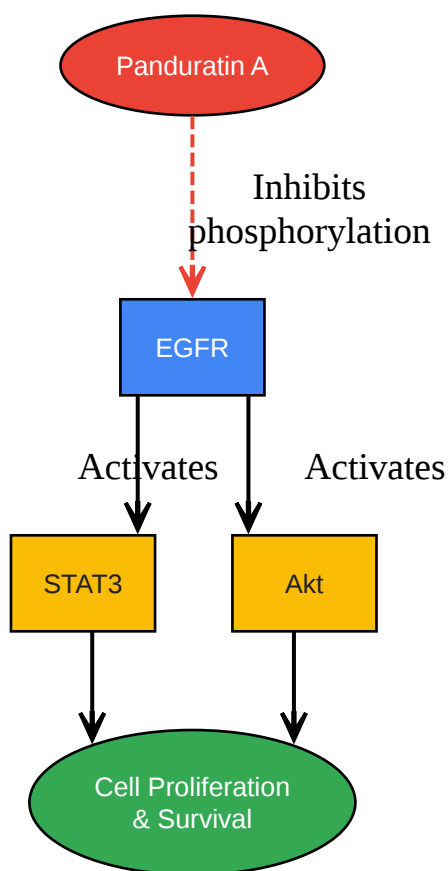
Compound/Derivative	Cancer Cell Line	IC50 Value	Reference
Panduratin A	A549 (Non-small cell lung cancer)	6.03 ± 0.21 µg/mL	[1]
H1975 (Non-small cell lung cancer)	5.58 ± 0.15 µg/mL	[1]	
MCF-7 (Breast cancer)	3.75 µg/mL		
HT-29 (Colon adenocarcinoma)	6.56 µg/mL		
HUVEC (Human umbilical vein endothelial cells)	6.91 ± 0.85 µM	[2]	
Isopanduratin A	3T3-L1 (Preadipocytes)	28.63 ± 0.70 µM	
4-Hydroxypanduratin A	PANC-1 (Pancreatic cancer)	Mild activity	

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Signaling Pathways in Cancer

Panduratin A exerts its anti-cancer effects by modulating critical signaling pathways. Two of the most well-documented pathways are the EGFR/STAT3/Akt and the NF-κB pathways.

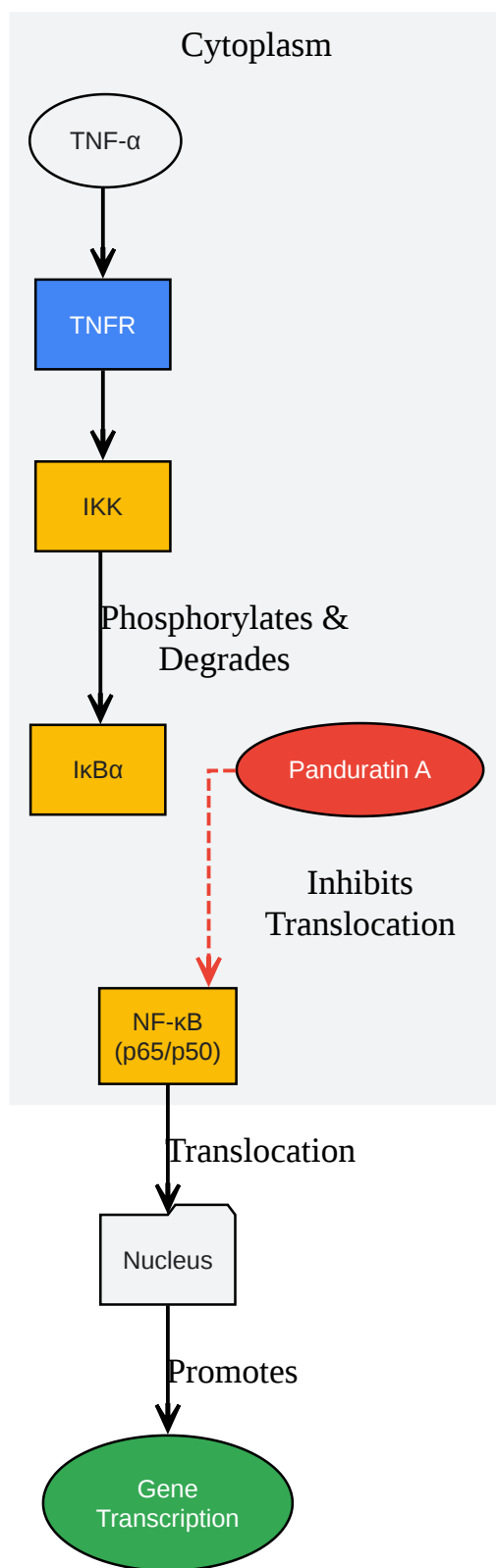
Panduratin A has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors, STAT3 and Akt, in non-small cell lung cancer cells.[1][3] This inhibition disrupts the signaling cascade that promotes cancer cell survival and proliferation.

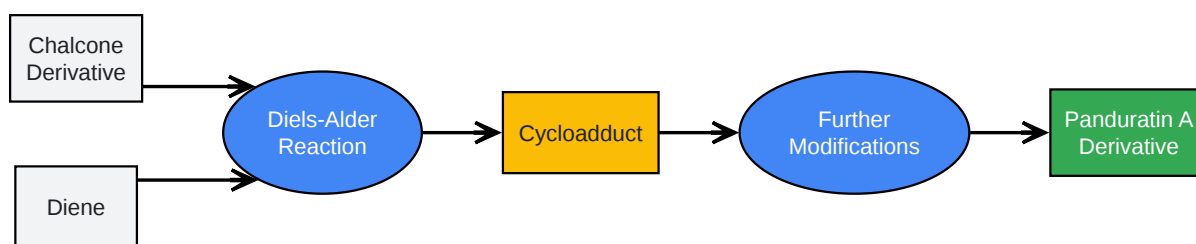


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Diagram 1: Inhibition of EGFR/STAT3/Akt pathway by **Panduratin A**.

The Nuclear Factor-kappa B (NF-κB) pathway is another critical target of **Panduratin A**. It inhibits the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of genes involved in inflammation, cell survival, and proliferation.[4]





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